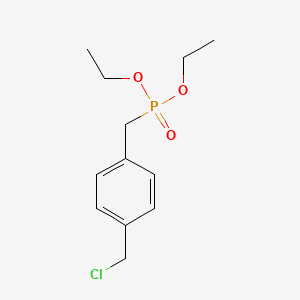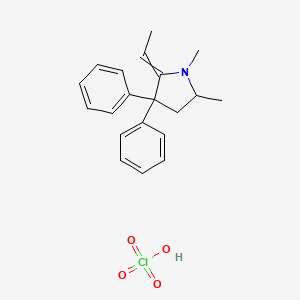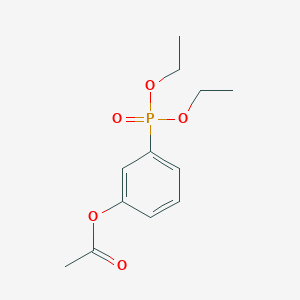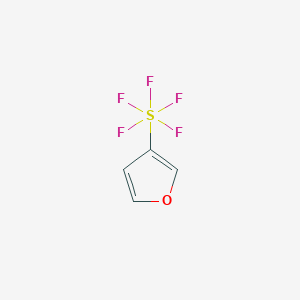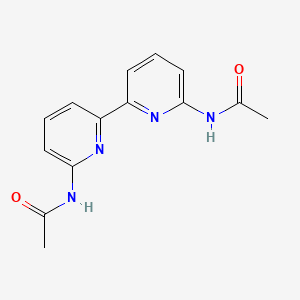
5-(tert-Butyl)picolinsäure
Übersicht
Beschreibung
5-(tert-Butyl)picolinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antivirale Forschung
5-(tert-Butyl)picolinsäure: hat sich in der antiviralen Forschung als vielversprechend erwiesen. Picolinsäurederivate wurden auf ihre breite antivirale Wirksamkeit untersucht, einschließlich der Fähigkeit, Viren wie SARS-CoV-2 und Influenza A zu blockieren . Die tert-Butylgruppe kann die Wirksamkeit oder die pharmakokinetischen Eigenschaften der Verbindung verbessern, was sie zu einem Kandidaten für weitere Untersuchungen als therapeutisches Mittel macht.
Landwirtschaft: Entwicklung von Herbiziden
In der Landwirtschaft könnte This compound als Leitstruktur für die Entwicklung neuer synthetischer Auxin-Herbizide dienen . Ihre Strukturanaloga haben eine starke herbizide Aktivität gezeigt, was darauf hindeutet, dass sie zur wirksamen Kontrolle unerwünschten Pflanzenwachstums eingesetzt werden könnte.
Materialwissenschaften: Polymerforschung
Die tert-Butylgruppe ist bekannt für ihre einzigartige Reaktivität, die in der Materialwissenschaft für die Entwicklung von Polymeren mit bestimmten Eigenschaften genutzt werden kannThis compound könnte an der Herstellung von Polyimidfilmen mit niedriger Dielektrizitätskonstante oder anderen fortschrittlichen Materialien beteiligt sein .
Industrielle Anwendungen: Chemische Synthese
This compound: kann in industriellen chemischen Syntheseprozessen verwendet werden. Ihre Eigenschaften, wie z. B. eine feste physikalische Form und Stabilität bei Raumtemperatur, machen sie für verschiedene synthetische Anwendungen geeignet .
Umweltbelastung: PBT-Bewertung
Obwohl es sich nicht direkt um eine Anwendung handelt, ist das Verständnis der Umweltbelastung von Chemikalien entscheidendThis compound und ihre Derivate müssen auf Persistenz, Bioakkumulation und Toxizität (PBT) bewertet werden, um sicherzustellen, dass sie keine signifikanten Umweltrisiken darstellen .
Biochemische Forschung: Enzyminhibition
In der biochemischen Forschung könnte This compound auf ihre potenzielle Rolle bei der Enzyminhibition untersucht werden. Die Modifikation von Picolinsäurederivaten kann zu Verbindungen führen, die spezifische Enzyme selektiv hemmen, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten wertvoll ist .
Pharmakologie: Medikamentenentwicklung
Die einzigartigen Eigenschaften der tert-Butylgruppe können das pharmakologische Profil einer Verbindung beeinflussenThis compound könnte auf ihre medikamentenähnlichen Eigenschaften untersucht werden, wie z. B. Löslichkeit, Permeabilität und metabolische Stabilität, die in der Medikamentenentwicklung entscheidend sind .
Chemische Eigenschaften: Analytische Chemie
Das Verständnis der chemischen Eigenschaften von This compound, wie z. B. ihr Molekulargewicht, Siedepunkt und Löslichkeit, ist für ihre Anwendung in der analytischen Chemie unerlässlich. Diese Eigenschaften können beeinflussen, wie die Verbindung in verschiedenen chemischen Assays gehandhabt und analysiert wird .
Wirkmechanismus
Target of Action
The primary target of 5-(tert-Butyl)picolinic acid is the zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
5-(tert-Butyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
The binding of 5-(tert-Butyl)picolinic acid to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins. This can have various molecular and cellular effects, depending on the specific roles of the inhibited proteins .
Action Environment
The action, efficacy, and stability of 5-(tert-Butyl)picolinic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability . .
Biochemische Analyse
Biochemical Properties
5-(tert-Butyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 5-(tert-Butyl)picolinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell. Additionally, 5-(tert-Butyl)picolinic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 5-(tert-Butyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butyl)picolinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)picolinic acid remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(tert-Butyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and induction of cellular stress responses. Threshold effects are often observed, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
5-(tert-Butyl)picolinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within cells. For instance, it has been shown to modulate the kynurenine pathway, which is a key metabolic route for tryptophan catabolism. By influencing this pathway, 5-(tert-Butyl)picolinic acid can alter the production of downstream metabolites and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(tert-Butyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-(tert-Butyl)picolinic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHOYXWNFLBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729106 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-85-2 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



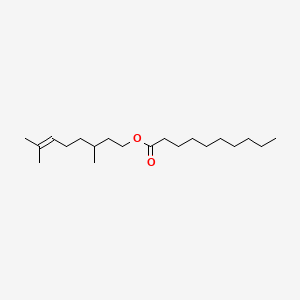

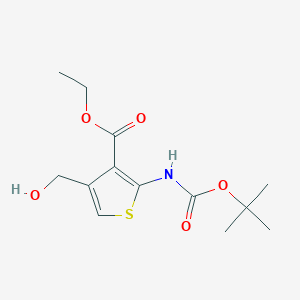
![1-Boc-4-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507118.png)

![6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1507123.png)
![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)
